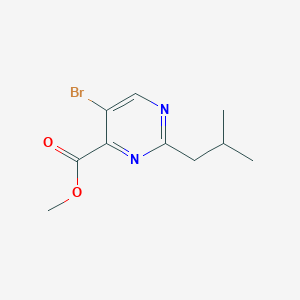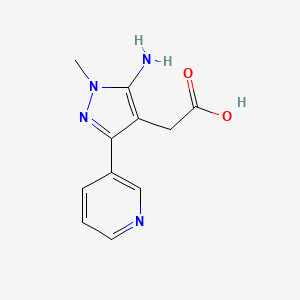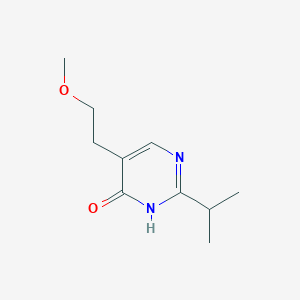
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a bromine atom at the 5th position, an isobutyl group at the 2nd position, and a methyl ester group at the 4th position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 2-isobutylpyrimidine-4-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-isobutylpyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidine derivatives.
Hydrolysis Products: 5-bromo-2-isobutylpyrimidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or antiviral activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of an isobutyl group.
Methyl 5-bromo-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Methyl 5-bromo-2-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is unique due to the presence of the isobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(2-methylpropyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)4-8-12-5-7(11)9(13-8)10(14)15-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
GVGJUOZACHYREP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC=C(C(=N1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)




![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)




